molecular formula C13H12N4O2S3 B3981068 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 309741-57-9

2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3981068
CAS No.: 309741-57-9
M. Wt: 352.5 g/mol
InChI Key: BQRGGNQCZWWTGM-UHFFFAOYSA-N
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Description

2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzo[d]oxazole ring, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzo[d]oxazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Thiadiazole Ring Formation: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiadiazoles.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anti-tubercular agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enoyl reductase enzyme in Mycobacterium tuberculosis . This inhibition disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S3/c1-2-20-13-17-16-11(22-13)15-10(18)7-21-12-14-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRGGNQCZWWTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151786
Record name 2-(2-Benzoxazolylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309741-57-9
Record name 2-(2-Benzoxazolylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309741-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzoxazolylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
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2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
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2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
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2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
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2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

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